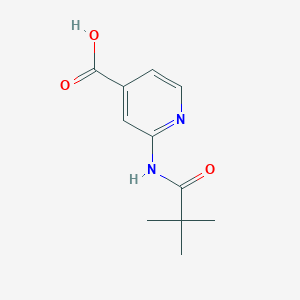

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNLPRWDHJXBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590306 | |

| Record name | 2-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-34-4 | |

| Record name | 2-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, a pyridine derivative of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, including experimental protocols, quantitative data, and safety considerations.

Introduction

This compound, also known as 2-pivalamidoisonicotinic acid, is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃. Its structure, featuring a pivaloyl group attached to the amino group of an isonicotinic acid backbone, makes it a potential building block in the synthesis of more complex molecules with therapeutic applications. This guide outlines a two-step synthetic approach, commencing with the formation of the key intermediate, 2-amino-isonicotinic acid, followed by its acylation to yield the target compound.

Synthetic Pathway Overview

The proposed synthesis of this compound involves two primary stages:

-

Synthesis of 2-Amino-isonicotinic Acid: This intermediate can be prepared via the oxidation of 2-amino-4-picoline.

-

N-Acylation of 2-Amino-isonicotinic Acid: The final product is obtained through the reaction of 2-amino-isonicotinic acid with pivaloyl chloride.

Caption: Overall synthetic scheme for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis. Please note that the yield for the final product is an estimate based on analogous reactions.

| Step | Reactant(s) | Reagent(s) | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 2-Amino-4-picoline | Oxidizing Agent (e.g., KMnO₄) | 2-Amino-isonicotinic acid | 138.12 | 60-70 | >95 |

| 2 | 2-Amino-isonicotinic acid | Pivaloyl chloride, Triethylamine | This compound | 222.24 | ~80 (estimated) | >98 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-isonicotinic Acid

This procedure describes the oxidation of 2-amino-4-picoline to 2-amino-isonicotinic acid.

Caption: Experimental workflow for the synthesis of 2-amino-isonicotinic acid.

Materials:

-

2-Amino-4-picoline

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-amino-4-picoline in water.

-

Slowly add the oxidizing agent (e.g., potassium permanganate) in small portions to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

While hot, filter the reaction mixture to remove manganese dioxide.

-

Cool the filtrate in an ice bath.

-

Carefully adjust the pH of the solution to the isoelectric point of 2-amino-isonicotinic acid (typically around pH 3-4) using an appropriate acid (e.g., H₂SO₄ or HCl).

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-isonicotinic acid.

Step 2: Synthesis of this compound

This protocol details the N-acylation of 2-amino-isonicotinic acid with pivaloyl chloride.

Caption: Experimental workflow for the N-acylation of 2-amino-isonicotinic acid.

Materials:

-

2-Amino-isonicotinic acid

-

Pivaloyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-isonicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add triethylamine (2.2 eq.) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq.) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Safety Information

Pivaloyl Chloride:

-

Hazards: Highly flammable liquid and vapor.[1][2][3] Causes severe skin burns and eye damage.[1][2][3] Fatal if inhaled.[1][2][3] Reacts violently with water.[3]

-

Precautions: Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[1][2] Keep away from heat, sparks, and open flames.[1][2][3]

2-Amino-isonicotinic Acid:

-

Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautions: Avoid breathing dust.[4] Wash hands thoroughly after handling.[4][5] Wear protective gloves and eye protection.[4][5]

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The user assumes all responsibility for the safe handling and execution of these procedures.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is a derivative of isonicotinic acid. While specific biological data for this compound is scarce, its structural features strongly suggest a potential role as an inhibitor of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1][2] This pathway is implicated in a variety of pathological states, including neurodegenerative diseases, inflammatory disorders, and cancer.[][4] This technical guide will explore the putative mechanism of action of this compound as a KMO inhibitor, drawing parallels with the well-characterized KMO inhibitor, Ro 61-8048.

The Kynurenine Pathway: A Key Metabolic Route and Therapeutic Target

The kynurenine pathway is the primary route for tryptophan metabolism in mammals, processing over 95% of dietary tryptophan.[2] This pathway produces several neuroactive and immunomodulatory metabolites. A key branching point in this pathway is the conversion of kynurenine to 3-hydroxykynurenine, a reaction catalyzed by KMO.[1] The inhibition of KMO is a promising therapeutic strategy because it can decrease the production of potentially neurotoxic downstream metabolites, such as 3-hydroxykynurenine and quinolinic acid, while shunting the pathway towards the production of the neuroprotective metabolite, kynurenic acid.[1][2]

Structural Analogy to a Known KMO Inhibitor

The hypothesis that this compound acts as a KMO inhibitor is based on its striking structural similarity to Ro 61-8048, a potent and well-studied KMO inhibitor.[2]

Structural Comparison:

| Compound | Core Structure | 2-Position Substituent |

| This compound | Isonicotinic Acid | Pivaloylamino (tert-butyl amido) |

| Ro 61-8048 | Nicotinic Acid | 3,4-dimethoxybenzoylamino |

Both molecules feature a pyridine carboxylic acid core with an amide-linked substituent at a position adjacent to the carboxyl group. This structural motif is critical for binding to the active site of KMO.

Putative Mechanism of Action: KMO Inhibition

Based on the structural similarity to Ro 61-8048, the proposed mechanism of action for this compound is the competitive inhibition of Kynurenine 3-monooxygenase. By binding to the active site of KMO, it would prevent the substrate, L-kynurenine, from being hydroxylated to 3-hydroxykynurenine. This inhibition would lead to a redirection of the kynurenine pathway, resulting in an increased synthesis of kynurenic acid, which has neuroprotective properties.[1][5]

Quantitative Data for the Analogous KMO Inhibitor, Ro 61-8048

The following table summarizes the known quantitative data for Ro 61-8048, which can serve as an estimate for the potential potency of this compound.

| Compound | Assay System | Potency (IC₅₀) | Reference |

| Ro 61-8048 | Recombinant human KMO enzyme assay | 37 nM | [2] |

| Ro 61-8048 | Rat brain homogenate KMO activity | ~50 nM | [2] |

Experimental Protocols for KMO Inhibition Assay

The following provides a detailed methodology for a typical in vitro KMO inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against KMO.

Materials:

-

Recombinant human KMO enzyme

-

L-kynurenine (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 365 nm

Procedure:

-

Enzyme Preparation: Dilute the recombinant human KMO enzyme to the desired concentration in cold potassium phosphate buffer.

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:

-

Potassium phosphate buffer

-

NADPH solution

-

Varying concentrations of the test compound (or DMSO for control)

-

-

Enzyme Addition: Add the diluted KMO enzyme solution to each well to initiate the pre-incubation. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Add the L-kynurenine solution to each well to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 365 nm every 30 seconds for 15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.

-

Plot the reaction velocity against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on the biological activity of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is limited in publicly available literature, its core structure, isonicotinic acid, is a well-established pharmacophore. Derivatives of isonicotinic acid, most notably the antitubercular drug isoniazid, have demonstrated a broad spectrum of biological activities. This technical guide consolidates the known biological activities of structurally related isonicotinic acid derivatives to build a predictive profile for this compound. We will explore potential antimicrobial, anti-inflammatory, and anticancer activities, detail relevant experimental protocols for future investigations, and propose potential signaling pathways this molecule may influence. This document serves as a foundational resource for researchers interested in the synthesis and biological evaluation of this novel compound.

Introduction: The Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, is a versatile heterocyclic compound that has been extensively utilized in medicinal chemistry. Its derivatives have yielded a plethora of drugs targeting a wide range of diseases, including tuberculosis, cancer, and inflammatory conditions[1][2]. The pyridine ring is an important structural motif that can engage in various non-covalent interactions with biological targets, while the carboxylic acid group provides a handle for further chemical modifications. The substitution at the 2-position of the pyridine ring is known to be tolerated and can significantly modulate the biological activity of isonicotinic acid derivatives[3]. The subject of this guide, this compound, features a bulky pivaloyl (2,2-dimethyl-propionyl) amino group at this position, suggesting the potential for novel biological activities.

Predicted Biological Activities Based on Structural Analogs

Based on the extensive research on isonicotinic acid derivatives, we can predict several potential biological activities for this compound.

Antimicrobial Activity

The most prominent application of isonicotinic acid derivatives is in the field of antimicrobials, largely due to the success of isoniazid. Numerous other derivatives have also been investigated for their antibacterial and antifungal properties.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Isonicotinic Acid Derivatives against Various Microbial Strains

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Isonicotinic acid N'-tetradecanoyl-hydrazide | Mycobacterium tuberculosis | More active than isoniazid | [4] |

| Isonicotinic acid hydrazide derivatives with dichloro, hydroxyl, tri-iodo substituents | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active | [4] |

| 2-Methyl-isonicotinic acid hydrazide | Mycobacterium tuberculosis | Comparable to Isoniazid | [3] |

| 2-Oxonicotinonitrile derivative (7b) | Bacillus subtilis | High activity | [5] |

The presence of a lipophilic acylamino group at the 2-position could enhance the compound's ability to penetrate microbial cell walls, potentially leading to significant antimicrobial activity.

Anti-inflammatory Activity

Several derivatives of isonicotinic acid have been synthesized and evaluated for their anti-inflammatory potential, often showing potent inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Isonicotinic Acid Derivatives

| Compound/Derivative | Assay | Target/Effect | Potency | Reference |

| Isonicotinic acid-derived 1,3,4-oxadiazoles | In vitro assays | Anti-inflammatory | Superior to Naproxen | [6] |

| Isonicotinoyl motif-containing compounds | ROS Inhibition | Anti-inflammatory | IC50 of 1.42 ± 0.1 µg/mL for compound 5 | [6] |

The bulky and hydrophobic pivaloyl group in this compound might favor binding to the active sites of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Anticancer Activity

Recent studies have explored the anticancer potential of isoniazid derivatives, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.

Table 3: Cytotoxic Activity of Selected Isonicotinic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Isoniazid hydrazone derivatives | OVCAR-8 (ovary), SF-295 (glioblastoma), HCT-116 (colon) | Ranging from 0.61 to 3.36 | [2][7] |

The structure-activity relationship studies of these compounds indicated that the nature and position of substituents on the aromatic ring are critical for their biological activity. The unique substitution pattern of this compound warrants investigation into its potential as an anticancer agent.

Detailed Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments based on protocols described for analogous compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Visualization of Potential Mechanisms and Workflows

To visually represent the potential biological context and experimental approach for evaluating this compound, the following diagrams have been generated using Graphviz.

Caption: Proposed antimicrobial mechanism targeting mycolic acid synthesis.

Caption: Potential inhibition of the cyclooxygenase (COX) pathway.

Caption: A generalized workflow for the biological evaluation of the compound.

Conclusion and Future Directions

While this compound remains an understudied molecule, the wealth of data on its structural analogs strongly suggests its potential as a biologically active agent. The isonicotinic acid scaffold has a proven track record in drug discovery, and the unique 2-acylamino substitution of the target compound may confer novel pharmacological properties.

Future research should focus on the synthesis of this compound and its subsequent evaluation in a battery of in vitro assays, such as those detailed in this guide. Positive results from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships of related analogs, and eventual in vivo efficacy studies. This systematic approach will be crucial in unlocking the full therapeutic potential of this promising compound.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [mdpi.com]

- 7. researchgate.net [researchgate.net]

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document combines the known properties of its constituent moieties—isonicotinic acid and the pivaloyl group—with theoretical predictions and generalized experimental protocols. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and evaluation of novel isonicotinic acid derivatives.

Chemical Properties and Structure

This compound, also known as 2-pivalamidoisonicotinic acid, is a derivative of isonicotinic acid, a well-established pharmacophore.[1] The introduction of a bulky, lipophilic pivaloyl (tert-butylcarbonyl) group at the 2-amino position of the pyridine ring is expected to significantly influence its physicochemical and biological properties compared to the parent compound.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine-4-carboxylic acid core with a 2,2-dimethylpropanamido substituent at the C2 position.

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be estimated based on its structure. The presence of the carboxylic acid and amide groups suggests the potential for hydrogen bonding, while the tert-butyl group adds significant lipophilicity.

Table 1: Chemical and Physical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [Simson Pharma] |

| Molecular Weight | 222.24 g/mol | [Simson Pharma] |

| CAS Number | 470463-34-4 | [Simson Pharma] |

| IUPAC Name | 2-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid | Nomenclature |

| Synonyms | 2-pivalamidoisonicotinic acid | [Simson Pharma] |

| Predicted LogP | 1.5 - 2.5 | Computational Estimation |

| Predicted pKa (acidic) | 4.0 - 5.0 | Based on isonicotinic acid |

| Predicted pKa (basic) | 1.5 - 2.5 | Based on pyridine nitrogen |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Predicted |

| Melting Point | Not available | - |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound, based on established organic chemistry principles.

Synthesis

The synthesis of this compound can be achieved via the acylation of 2-amino-isonicotinic acid with pivaloyl chloride.

Caption: General workflow for the synthesis of the title compound.

Detailed Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add pyridine (1.2 eq) as a base to scavenge the HCl byproduct.

-

Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to a pH of approximately 3 to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Characterization Methods

Table 2: Analytical and Spectroscopic Data (Predicted)

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0-14.0 (br s, 1H, COOH), δ 9.5-10.5 (s, 1H, NH), δ 8.5-8.6 (d, 1H, pyridine H6), δ 8.1-8.2 (s, 1H, pyridine H3), δ 7.8-7.9 (d, 1H, pyridine H5), δ 1.2-1.3 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 176-178 (C=O, pivaloyl), δ 165-167 (C=O, carboxylic acid), δ 150-152 (pyridine C2), δ 148-150 (pyridine C6), δ 140-142 (pyridine C4), δ 120-122 (pyridine C5), δ 115-117 (pyridine C3), δ 39-41 (quaternary C), δ 27-28 (CH₃) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3300-2500 (O-H stretch, broad), 1720-1700 (C=O stretch, carboxylic acid), 1680-1660 (C=O stretch, amide I), 1600-1580 (C=N, C=C stretch, aromatic), 1550-1530 (N-H bend, amide II) |

| Mass Spec (ESI+) | m/z 223.10 [M+H]⁺, 245.08 [M+Na]⁺ |

Biological Activity and Potential Signaling Pathways

While no specific biological activity has been reported for this compound, its structural similarity to other isonicotinic acid derivatives suggests several potential areas of investigation. Isonicotinic acid itself is a precursor to the antitubercular drug isoniazid.[1] Derivatives of isonicotinic acid have shown a broad range of biological activities, including anti-inflammatory and antimicrobial properties.[1]

The introduction of the pivaloyl group may enhance cell membrane permeability and alter the metabolic stability of the compound, potentially leading to novel pharmacological profiles.

Hypothetical Signaling Pathway Involvement

Given the anti-inflammatory potential of some isonicotinic acid derivatives, one could hypothesize its involvement in pathways related to inflammation, such as the NF-κB signaling pathway.

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

This compound represents an under-explored derivative of the pharmacologically significant isonicotinic acid scaffold. While direct experimental data is limited, this guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. The unique combination of the hydrophilic isonicotinic acid core and the lipophilic pivaloyl group warrants further investigation of this compound for potential applications in drug discovery. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their own investigations into this and similar molecules.

References

An In-depth Technical Guide to 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly accessible scientific literature and patent databases lack specific information regarding the detailed discovery, history, and dedicated biological evaluation of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid (CAS 470463-34-4). This guide provides a comprehensive overview based on the well-established chemistry and biological activities of the parent isonicotinic acid scaffold and its derivatives, supplemented with a plausible synthetic protocol and hypothesized biological context.

Introduction and Background

This compound, also known as 2-pivalamidoisonicotinic acid, belongs to the broad class of pyridine carboxylic acid derivatives. This family of compounds is of significant interest in medicinal chemistry, having yielded a plethora of therapeutic agents. The parent molecule, isonicotinic acid, is a structural isomer of nicotinic acid (Vitamin B3) and serves as a foundational scaffold for numerous drugs.

The most notable derivative is isonicotinic acid hydrazide, universally known as isoniazid, a cornerstone first-line treatment for tuberculosis (TB). The extensive research into isoniazid has spurred the synthesis and evaluation of a vast number of analogues to explore new therapeutic applications and to understand their structure-activity relationships (SAR). SAR studies have shown that substitution at the 2-position of the isonicotinic acid ring is generally well-tolerated and can modulate biological activity.

While the specific impetus for the initial synthesis of this compound is not documented, it was likely developed as part of a larger chemical library for high-throughput screening or as an intermediate in the synthesis of more complex molecules. Its structural features—a pyridine core known for interacting with biological targets and a bulky, lipophilic pivaloyl group—suggest potential applications in areas where cell permeability and specific steric interactions are crucial.

Physicochemical Properties and Identifiers

Quantitative experimental data for this specific molecule is not available in public literature. The following table summarizes its basic chemical identifiers.

| Property | Value |

| IUPAC Name | 2-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid |

| Synonym | 2-pivalamidoisonicotinic acid |

| CAS Number | 470463-34-4 |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O |

Postulated Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible and chemically sound synthetic route can be postulated based on standard organic chemistry methodologies, starting from commercially available 2-aminoisonicotinic acid.

Objective: To synthesize this compound via acylation of 2-aminoisonicotinic acid.

Materials:

-

2-Aminoisonicotinic acid

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Anhydrous pyridine or another suitable non-protic base (e.g., triethylamine)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminoisonicotinic acid (1 equivalent) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine (2-3 equivalents) to the suspension. The pyridine acts as both a solvent aid and an acid scavenger.

-

Acylation: Cool the mixture to 0°C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred mixture. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting material.

-

Workup:

-

Upon completion, quench the reaction by slowly adding water.

-

Acidify the mixture with 1M HCl to a pH of ~2-3. This step protonates the product's carboxylic acid and the pyridine nitrogen, aiding in its precipitation or extraction.

-

If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

-

Alternatively, the product can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, this compound.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Caption: Postulated synthetic workflow for the target compound.

Hypothesized Biological Relevance and Signaling

Given the absence of specific biological data, the potential activity of this compound can be inferred from its structural similarity to known bioactive molecules.

A. Antitubercular Activity: The isonicotinic acid scaffold is central to the action of isoniazid, which inhibits the synthesis of mycolic acid, a critical component of the Mycobacterium tuberculosis cell wall. Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The resulting isonicotinoyl radical then covalently adducts with NAD⁺, and this complex potently inhibits InhA, the enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.

While the pivalamido group at the 2-position would significantly alter the molecule's properties compared to isoniazid's hydrazide group, it is conceivable that the compound could be explored for antitubercular activity. The bulky pivaloyl group might influence enzyme binding or cell wall penetration.

Caption: Isoniazid's mechanism, a potential pathway for related compounds.

B. Anti-inflammatory and Kinase Inhibition: Many pyridine-based compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in inflammation and cancer. For example, substituted 2-aminopyridines are known to be potent inhibitors of cyclin-dependent kinases (CDKs). It is plausible that this compound could have been synthesized as part of a discovery program targeting kinases or other enzymes where the pyridine core acts as a hinge-binding motif.

Conclusion and Future Directions

This compound represents an under-investigated molecule within a well-validated pharmacophore class. While its specific discovery and purpose remain undocumented in the public domain, its structure provides a clear rationale for its synthesis and potential biological relevance.

Future research should focus on:

-

Definitive Synthesis and Characterization: Executing the postulated synthesis and fully characterizing the compound to establish a reference standard.

-

Biological Screening: Evaluating the compound in a broad range of assays, including antimicrobial (especially against M. tuberculosis), anti-inflammatory, and kinase inhibition panels.

-

Structure-Activity Relationship Studies: Using the compound as a starting point for further chemical modifications to probe its SAR and optimize for any identified biological activity.

This technical guide, while highlighting the current information gap, provides a solid foundation for any researcher or drug development professional interested in exploring the potential of this and related isonicotinic acid derivatives.

Target Identification and Validation of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, albeit hypothetical, strategy for the identification and validation of the biological target(s) of the novel compound 2-(2,2-dimethyl-propionylamino)-isonicotinic acid. Given the absence of published data on the specific biological activity of this molecule, this document serves as a roadmap for researchers, employing established methodologies in target discovery and validation. The guide will detail a multi-pronged approach, commencing with hypothesis generation based on structural similarity to known bioactive molecules, followed by a systematic workflow for target identification and subsequent validation. This document provides detailed experimental protocols and data presentation frameworks essential for a rigorous scientific investigation.

Introduction

This compound is a derivative of isonicotinic acid. While the biological targets of this specific compound are not yet elucidated, the isonicotinic acid scaffold is present in various bioactive molecules, most notably in the anti-tubercular drug isoniazid. Isoniazid's primary mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Furthermore, other derivatives of isonicotinic acid have been reported to possess anti-inflammatory and antimicrobial properties, potentially acting on targets such as cyclooxygenase (COX) enzymes or other pathways involved in inflammation and microbial growth.

This guide will therefore explore a hypothetical target identification and validation cascade for this compound, considering potential roles in both infectious diseases and inflammatory conditions.

Hypothetical Target Identification Strategy

A robust target identification strategy should employ multiple, complementary approaches to increase the likelihood of success. We propose a parallel workflow encompassing both direct and indirect methods.

Caption: A logical workflow for the initial phase of target identification.

Quantitative Data from Hypothetical Phenotypic Screening

Prior to initiating target identification experiments, a phenotypic screen would be conducted to ascertain the biological activity of the compound. The results of this hypothetical screen are presented below.

| Assay Type | Cell Line / Organism | Readout | IC50 / MIC (µM) |

| Anti-inflammatory | Murine Macrophages (RAW 264.7) | LPS-induced Nitric Oxide Production | 15.2 |

| Human Monocytes (THP-1) | TNF-α Secretion | 22.8 | |

| Antimicrobial | Mycobacterium tuberculosis H37Rv | Bacterial Growth Inhibition | 5.6 |

| Staphylococcus aureus | Bacterial Growth Inhibition | > 100 | |

| Escherichia coli | Bacterial Growth Inhibition | > 100 |

Detailed Experimental Protocols

Affinity Chromatography-Mass Spectrometry

This method aims to isolate binding partners of the compound from a complex biological mixture.

Protocol:

-

Immobilization of the Ligand:

-

Synthesize a derivative of this compound with a linker arm (e.g., a carboxyl or amino group) suitable for covalent attachment to a solid support.

-

Couple the derivatized compound to NHS-activated sepharose beads according to the manufacturer's instructions.

-

Wash the beads extensively to remove any non-covalently bound ligand.

-

-

Preparation of Cell Lysate:

-

Culture Mycobacterium tuberculosis H37Rv to mid-log phase.

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using a French press or sonication in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by ultracentrifugation to remove insoluble debris.

-

-

Affinity Pull-down:

-

Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with beads that have been treated with the linker arm alone.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins using a high concentration of free compound, a change in pH, or a denaturing agent (e.g., SDS-PAGE loading buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

-

Excise unique protein bands from the gel and subject them to in-gel trypsin digestion.

-

Analyze the resulting peptides by LC-MS/MS and identify the proteins using a relevant protein database (e.g., UniProt for M. tuberculosis).

-

Yeast Three-Hybrid (Y3H) System

The Y3H system is a powerful genetic method to identify protein targets of small molecules.

Protocol:

-

Construction of the Hybrid Molecule:

-

Synthesize a hybrid molecule consisting of this compound covalently linked to methotrexate (MTX).

-

-

Yeast Strain and Plasmids:

-

Use a yeast strain (e.g., L40) that contains two reporter genes (HIS3 and lacZ) under the control of a GAL4-responsive promoter.

-

Transform the yeast with two plasmids:

-

A "bait" plasmid expressing a fusion of the DNA-binding domain (DBD) of GAL4 to dihydrofolate reductase (DHFR).

-

A "prey" plasmid library expressing random cDNA sequences from the target organism (M. tuberculosis) fused to the GAL4 activation domain (AD).

-

-

-

Screening:

-

Plate the transformed yeast on a selective medium lacking histidine and containing the hybrid molecule.

-

Only yeast cells expressing a prey protein that binds to the compound-DHFR complex will be able to grow due to the activation of the HIS3 reporter gene.

-

-

Validation of Positive Clones:

-

Isolate plasmids from the positive colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

-

Perform a β-galactosidase assay to confirm the interaction.

-

Target Validation Strategy

Once a list of candidate targets is generated, a rigorous validation process is crucial to confirm their relevance.

Caption: A workflow illustrating the key steps in the target validation process.

Quantitative Data from Hypothetical Validation Experiments

The following table summarizes hypothetical data from key validation experiments for a candidate target, InhA (Enoyl-ACP reductase), a known target of isoniazid.

| Validation Experiment | Method | Readout | Result |

| Direct Binding | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 2.5 µM |

| Thermal Shift | Cellular Thermal Shift Assay (CETSA) | Tagg Shift | + 3.2 °C |

| Enzymatic Inhibition | InhA Enzymatic Assay | IC50 | 1.8 µM |

| Genetic Validation | M. tuberculosis with InhA overexpression | Fold-change in MIC | 16-fold increase |

Detailed Experimental Protocols for Target Validation

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

-

Cell Treatment:

-

Treat intact M. tuberculosis cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Heating Profile:

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

-

-

Protein Extraction and Analysis:

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of the candidate target protein (e.g., InhA) remaining in the soluble fraction by Western blotting or targeted mass spectrometry.

-

-

Data Analysis:

-

Plot the fraction of soluble protein as a function of temperature for both treated and untreated samples to generate melting curves.

-

The shift in the melting temperature (Tagg) indicates target engagement.

-

CRISPRi can be used to specifically knock down the expression of the candidate target gene to assess if this phenocopies the effect of the compound.

Protocol:

-

Construction of CRISPRi Plasmids:

-

Design a single guide RNA (sgRNA) targeting the promoter region of the gene encoding the candidate target in M. tuberculosis.

-

Clone the sgRNA into an appropriate vector that also expresses a catalytically inactive Cas9 (dCas9).

-

-

Transformation and Induction:

-

Transform the CRISPRi plasmid into M. tuberculosis.

-

Induce the expression of dCas9 and the sgRNA.

-

-

Phenotypic Analysis:

-

Measure the growth rate of the knockdown strain and compare it to a control strain (expressing a non-targeting sgRNA).

-

Determine the MIC of this compound for both the knockdown and control strains. A decreased MIC in the knockdown strain would suggest that the compound and gene knockdown have a synergistic effect, supporting the target hypothesis.

-

Signaling Pathway Analysis

Assuming InhA is validated as the primary target, the relevant signaling pathway is the mycolic acid biosynthesis pathway.

Caption: The proposed mechanism of action via inhibition of the mycolic acid biosynthesis pathway.

Conclusion

This technical guide provides a structured and detailed framework for the target identification and validation of this compound. By integrating phenotypic screening, direct biochemical and genetic approaches, and rigorous validation experiments, researchers can confidently identify and characterize the molecular target(s) of this novel compound. The successful elucidation of the mechanism of action is a critical step in the pre-clinical development of any new therapeutic agent.

In-depth Technical Guide on 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid: Current Research Landscape

A comprehensive review of available scientific literature reveals a significant gap in the in vitro and in vivo research data for the specific compound 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. While this compound is commercially available, indicating its synthesis and potential use in research, there is a notable absence of published studies detailing its biological activity, mechanism of action, or pharmacokinetic profile.

This technical guide aims to provide a transparent overview of the current state of knowledge. Due to the lack of specific experimental data for this compound, this document will focus on the broader context of isonicotinic acid derivatives to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Compound Profile: this compound

This compound, also known as 2-(pivaloylamino)isonicotinic acid, is a derivative of isonicotinic acid. The core structure features a pyridine-4-carboxylic acid (isonicotinic acid) backbone with a pivaloyl amide group at the 2-position.

Chemical Structure:

Review of Isonicotinic Acid Derivatives: A Proxy for Potential Activity

Isonicotinic acid and its derivatives are a well-established class of compounds with a wide range of biological activities. The most prominent member of this family is isonicotinic acid hydrazide, commonly known as isoniazid, a frontline antibiotic for the treatment of tuberculosis.

The biological effects of isonicotinic acid derivatives are highly dependent on the nature and position of the substituents on the pyridine ring. Research on various analogs has explored their potential as:

-

Antimycobacterial Agents: Many studies have focused on modifying the isonicotinic acid scaffold to develop new anti-tuberculosis drugs.

-

Antimicrobial Agents: Derivatives have been investigated for broader antibacterial and antifungal activities.

-

Enzyme Inhibitors: The pyridine carboxylic acid core is a feature in various enzyme inhibitors, highlighting its potential for diverse therapeutic applications.

It is plausible that this compound could be investigated for similar biological activities. The pivaloyl group, being bulky and lipophilic, would significantly alter the physicochemical properties of the isonicotinic acid parent molecule, potentially influencing its solubility, membrane permeability, and interaction with biological targets.

Data Presentation: A Call for Future Research

Currently, there is no quantitative data from in vitro or in vivo studies for this compound to present in tabular format. Future research would need to establish key parameters such as:

-

In Vitro Activity:

-

IC50/EC50 values against various cell lines (e.g., cancer cells, microbial strains).

-

Enzyme inhibition constants (Ki).

-

Receptor binding affinities.

-

-

In Vivo Efficacy:

-

Pharmacokinetic parameters (ADME: Absorption, Distribution, Metabolism, Excretion).

-

Efficacy in animal models of disease.

-

Toxicology and safety profiles.

-

Experimental Protocols: A Hypothetical Framework

Should research on this compound be undertaken, standard experimental methodologies would be employed. Below is a generalized and hypothetical workflow for initial in vitro screening.

Hypothetical In Vitro Screening Workflow:

Caption: A generalized workflow for the initial in vitro screening of a novel compound.

Signaling Pathways: Unexplored Territory

Without experimental data, it is not possible to delineate any signaling pathways modulated by this compound. The mechanism of action remains to be elucidated.

Conclusion and Future Directions

The current body of scientific literature does not contain in vitro or in vivo studies for this compound. This presents an open field for investigation. Researchers in possession of this compound are encouraged to perform initial biological screenings to uncover its potential therapeutic value. Key areas for future research include:

-

Antimicrobial and particularly antimycobacterial activity screening.

-

Cytotoxicity screening against a panel of cancer cell lines.

-

Evaluation as an inhibitor of various enzymes, guided by computational docking studies.

The publication of such foundational research is critical to building a comprehensive understanding of this novel isonicotinic acid derivative and would be a valuable contribution to the scientific community. Professionals in drug development should consider this compound as a lead for further optimization should initial screenings yield promising results.

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural modification, and potential biological evaluation of analogs and derivatives of 2-(2,2-dimethyl-propionylamino)-isonicotinic acid. This core scaffold, characterized by a pivaloylamino group at the 2-position of an isonicotinic acid backbone, presents a promising starting point for the development of novel therapeutic agents. Drawing upon established principles of medicinal chemistry, this guide details rational design strategies for structural analogs, provides experimentally grounded synthetic protocols, and outlines a cascade of biological assays to profile these novel chemical entities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction: The 2-Amido-Isonicotinic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to engage in a variety of intermolecular interactions and its metabolic stability.[1] Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have a rich history in drug discovery, most notably with the anti-tuberculosis drug isoniazid.[2] The introduction of an amide functionality at the 2-position of the pyridine ring, as seen in this compound, offers a versatile platform for further chemical exploration. The amide bond provides a key hydrogen bond donor and acceptor, while the bulky pivaloyl group can influence conformation and lipophilicity, potentially impacting target engagement and pharmacokinetic properties.

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of 2-substituted pyridine derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4][5] Notably, isonicotinic acid derivatives have demonstrated significant anti-inflammatory potential by inhibiting the production of reactive oxygen species (ROS).[6] This guide, therefore, will leverage this collective knowledge to propose a systematic approach to the design and evaluation of novel analogs and derivatives of the title compound.

Rational Design of Structural Analogs and Derivatives

The strategic modification of the core this compound structure can be approached by considering three primary regions for diversification: the acyl group, the isonicotinic acid core, and the carboxylic acid moiety.

Modification of the Acyl Group: Exploring Steric and Electronic Effects

The pivaloyl group provides a significant steric hindrance. Exploring variations in this acyl moiety can probe the structure-activity relationship (SAR) related to the size, lipophilicity, and electronic properties of this region.

-

Bioisosteric Replacement of the tert-Butyl Group: Replacing the tert-butyl group with other sterically demanding or electronically distinct functionalities can modulate the compound's properties. Examples of bioisosteres for the pivaloyl group are provided in the table below.[2][7]

| Original Group | Proposed Bioisostere | Rationale |

| tert-Butyl | Cyclopropyl | Introduces rigidity and alters metabolic profile. |

| tert-Butyl | Phenyl | Increases aromatic interactions and potential for π-stacking. |

| tert-Butyl | Adamantyl | Further increases lipophilicity and steric bulk. |

| tert-Butyl | Trifluoromethyl | Introduces a strong electron-withdrawing group, altering electronic properties. |

-

Varying the Acyl Chain: Systematic variation of the acyl chain length and branching can fine-tune lipophilicity and explore the optimal steric requirements for biological activity.

Substitution on the Pyridine Ring: Tuning the Core Scaffold

The isonicotinic acid ring can be substituted at positions 3, 5, and 6 to influence the molecule's electronic properties, solubility, and potential for additional interactions with biological targets.

-

Introduction of Electron-Donating and Withdrawing Groups: The addition of small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can modulate the pKa of the pyridine nitrogen and the carboxylic acid, which can impact cell permeability and target binding. Studies on other pyridine derivatives have shown that such substitutions can significantly affect their antiproliferative activity.[1][8]

Derivatization of the Carboxylic Acid: Enhancing Pharmacokinetic Properties

The carboxylic acid group is a key site for derivatization to improve pharmacokinetic properties such as oral bioavailability and metabolic stability.

-

Esterification: Conversion to simple alkyl or aryl esters can mask the polar carboxylic acid, potentially improving cell membrane permeability.

-

Amidation: Formation of primary, secondary, or tertiary amides introduces additional points for hydrogen bonding and can significantly alter the compound's physicochemical properties.

-

Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with known bioisosteres such as tetrazole or hydroxamic acid can maintain the acidic character while potentially improving metabolic stability and target interactions.[9]

Synthetic Methodologies: A Practical Guide

The synthesis of the core molecule and its derivatives can be achieved through established and reliable chemical transformations. The following section provides detailed, step-by-step protocols for key synthetic steps.

Synthesis of the Core Molecule: this compound

The synthesis of the title compound starts from the commercially available 2-amino-isonicotinic acid.

-

Dissolution: To a stirred solution of 2-amino-isonicotinic acid (1.0 eq) in anhydrous pyridine (10 mL/mmol) at 0 °C, add pivaloyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Pour the reaction mixture into ice-water and acidify with 2N HCl to a pH of 3-4.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of Derivatives: Amide Coupling Reactions

The derivatization of the carboxylic acid moiety is a key step in generating a library of analogs. Amide coupling reactions are a robust method for this transformation.

-

Activation: To a solution of this compound (1.0 eq) in anhydrous DMF (5 mL/mmol) at 0 °C, add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

-

Amine Addition: Stir the mixture for 15 minutes, then add the desired primary or secondary amine (1.1 eq).

-

Reaction: Allow the reaction to proceed at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Caption: Workflow for HATU-mediated amide coupling.

Biological Evaluation: A Tiered Screening Approach

Given the known biological activities of related pyridine derivatives, a tiered approach to biological screening is recommended. This allows for the efficient identification of promising compounds for further development.

Primary Screening: Antimicrobial and Cytotoxicity Assays

-

Antimicrobial Activity: Initial screening for antimicrobial activity can be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains.[10]

-

In Vitro Cytotoxicity: It is crucial to assess the general cytotoxicity of the synthesized compounds early in the screening process. This can be performed using standard assays such as the MTT or LDH release assays on a panel of human cell lines.[3][4][6][11][12]

-

Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the microbial strain to each well.

-

Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Secondary Screening: Anti-inflammatory and Anticonvulsant Assays

Compounds that demonstrate low cytotoxicity and interesting antimicrobial profiles, or those specifically designed with anti-inflammatory or anticonvulsant properties in mind, should proceed to secondary screening.

-

Anti-inflammatory Activity: The anti-inflammatory potential can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13] Isonicotinic acid derivatives have shown promising results in such assays.[6]

-

Anticonvulsant Activity: Initial in vivo screening for anticonvulsant activity can be performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents.[5][9][14][15][16]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Caption: Tiered biological screening workflow.

Data Presentation and Interpretation

To facilitate the analysis of structure-activity relationships, all quantitative data should be summarized in a clear and organized manner.

Table 1: Hypothetical Biological Data for a Series of Analogs

| Compound ID | R Group (Acyl) | Pyridine Substitution | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) NO Inhibition |

| Core | tert-Butyl | H | >128 | 25.4 |

| A-1 | Cyclopropyl | H | 64 | 15.2 |

| A-2 | Phenyl | H | 32 | 8.7 |

| B-1 | tert-Butyl | 5-Cl | 128 | 20.1 |

| C-1 | tert-Butyl | H (Ester) | >128 | 35.8 |

| C-2 | tert-Butyl | H (Amide) | 64 | 18.5 |

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its structural analogs and derivatives. By systematically exploring modifications to the acyl group, the pyridine ring, and the carboxylic acid moiety, researchers can generate a diverse library of compounds with the potential for a range of biological activities. The proposed tiered screening cascade enables the efficient identification of lead compounds for further optimization. Future work should focus on elucidating the mechanism of action of the most promising candidates and conducting more extensive in vivo studies to evaluate their efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and reactions of some new substituted pyridine and pyrimidine derivatives as analgesic, anticonvulsant and antiparkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and immunomodulatory properties of 2-amino-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research Findings on 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview based on preliminary findings for this specific molecule and analogous isonicotinic acid derivatives to inform future research and development.

Introduction

Isonicotinic acid and its derivatives have long been a cornerstone in medicinal chemistry, most notably for their role in the development of antitubercular drugs like isoniazid. The compound this compound, also known as 2-pivalamidoisonicotinic acid, represents a modification of this core structure, incorporating a bulky pivaloyl (2,2-dimethyl-propionyl) group. This modification can significantly influence the compound's physicochemical properties, such as lipophilicity and steric hindrance, which in turn may affect its biological activity, metabolic stability, and safety profile. This document summarizes the available information and provides a projected framework for the experimental evaluation of this compound.

Chemical Profile

| Property | Value | Source |

| Chemical Name | This compound | Simson Pharma |

| Synonyms | 2-pivalamidoisonicotinic acid | Simson Pharma |

| CAS Number | 470463-34-4 | Simson Pharma |

| Molecular Formula | C11H14N2O3 | Simson Pharma |

| Molecular Weight | 222.24 g/mol | Simson Pharma |

| Chemical Structure |  | Simson Pharma |

Synthesis and Characterization

The synthesis of this compound would likely start from 2-aminoisonicotinic acid. A common synthetic route involves the acylation of the amino group with pivaloyl chloride.

General Synthetic Pathway

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Dissolution: Dissolve 2-aminoisonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Acylation: Cool the solution in an ice bath and add pivaloyl chloride dropwise with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

While direct biological data is unavailable, the isonicotinic acid scaffold is a well-established pharmacophore. Derivatives have shown a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Isonicotinic acid derivatives are most famous for their antitubercular activity. Isoniazid, a primary anti-TB drug, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. It is a prodrug activated by the mycobacterial enzyme KatG. The introduction of the pivaloyl group in this compound could modulate this activity.

Anticancer Activity

Some isonicotinic acid hydrazone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The bulky pivaloyl group might enhance cell membrane permeability or interaction with hydrophobic pockets of target proteins.

Suggested In Vitro Experimental Workflows

The following are proposed experimental workflows to elucidate the biological activity of this compound.

Antimicrobial Susceptibility Testing

In Vitro Cytotoxicity Assay

Experimental Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

-

Compound Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Quantitative Data for Analogous Compounds

The following table presents quantitative data for related isonicotinic acid derivatives to provide a reference for potential activity.

| Compound | Assay | Target/Organism | Activity (IC50/MIC) |

| Isonicotinic acid hydrazide (Isoniazid) | MIC | Mycobacterium tuberculosis | 0.02-0.2 µg/mL |

| N'-(4-methoxy-benzylidene)-hydrazide | MIC | Mycobacterium tuberculosis | 3.5 x 10-3 µM |

| Isonicotinic acid N'-tetradecanoyl-hydrazide | MIC | Mycobacterium tuberculosis | More active than isoniazid |

| (E)-N'-(2-hydroxybenzylidene)isonico-tinohydrazide | IC50 | Human cancer cell lines | 0.61-3.36 µg/mL |

Conclusion and Future Directions

This compound is a derivative of a well-established pharmacophore with potential for diverse biological activities. The lack of specific data necessitates a systematic in vitro and in vivo evaluation to determine its therapeutic potential. Future research should focus on its synthesis, characterization, and screening against a panel of microbial and cancer cell lines. Mechanistic studies should then be pursued for any confirmed activities to identify its molecular targets and pathways of action. The bulky pivaloyl group may also influence its pharmacokinetic properties, warranting further investigation into its absorption, distribution, metabolism, and excretion (ADME) profile.

comprehensive literature review of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

This technical guide provides a comprehensive literature review of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, also known as 2-pivalamidoisonicotinic acid. The content is tailored for researchers, scientists, and drug development professionals, focusing on its synthesis, potential therapeutic relevance, and the current landscape of available data.

Introduction

This compound (CAS No: 470463-34-4) is a derivative of isonicotinic acid, a foundational scaffold in medicinal chemistry. While isonicotinic acid and its derivatives have been extensively studied for a wide range of biological activities, including antitubercular and anti-inflammatory effects, specific public domain research on the biological activity of this compound is limited.

This compound has been identified as a key intermediate in the synthesis of novel amide derivatives that function as blockers of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1] These channels are critical in the pain signaling pathway, making them promising targets for the development of new analgesics.[1][2][3] This guide will detail the available information on the synthesis of this compound and its role in the development of potential therapeutics for pain management.

Synthesis of this compound

The synthesis of this compound is described in the patent literature as a two-step process starting from methyl 2-aminoisonicotinate hydrochloride.[1]

Experimental Protocol

Step 1: Synthesis of methyl 2-pivalamidoisonicotinate

A detailed experimental protocol for this step is outlined in patent WO2018235851A1.[1] The synthesis involves the reaction of methyl 2-aminoisonicotinate hydrochloride with pivaloyl chloride. The patent indicates that the title compound was prepared in a quantitative yield.[1]

Step 2: Hydrolysis to this compound

The methyl ester, methyl 2-pivalamidoisonicotinate, is then hydrolyzed to the corresponding carboxylic acid, this compound.[1][4] The patent specifies that this step is carried out in a similar manner to the hydrolysis of other ester intermediates described within the document, yielding the final product as a white solid.[4]

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Biological Context and Potential Applications

While direct biological activity data for this compound is not available in the public domain, its utility as an intermediate provides significant context for its potential application. The final amide derivatives synthesized from this molecule are designed as blockers of Nav1.7 and Nav1.8 sodium channels.[1]

Role in Pain Signaling

Nav1.7 and Nav1.8 are voltage-gated sodium channels predominantly expressed in peripheral sensory neurons, which are crucial for the generation and propagation of pain signals.[2][3][5] Gain-of-function mutations in the gene encoding Nav1.7 are associated with inherited pain disorders, while loss-of-function mutations lead to a congenital inability to experience pain.[1] This makes Nav1.7 and Nav1.8 highly validated targets for the development of novel analgesics.[6][7]

Conceptual Signaling Pathway

The diagram below conceptually illustrates the role of Nav1.7 and Nav1.8 in nociceptive signaling and the intended mechanism of action of blockers derived from this compound.

Quantitative Data